5-(4-Chloro-2-fluorophenyl)pentanoic Acid
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Overview
Description
5-(4-Chloro-2-fluorophenyl)pentanoic Acid is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In industrial settings, the production of 5-(4-Chloro-2-fluorophenyl)pentanoic Acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity, is also gaining traction in the production of such compounds .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)pentanoic Acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: The replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)pentanoic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(4-Chloro-2-fluorophenyl)pentanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(4-fluorophenyl)pentanoic Acid: A closely related compound with similar structural features.
Valeric Acid: A straight-chain alkyl carboxylic acid with a similar pentanoic acid backbone.
Uniqueness
5-(4-Chloro-2-fluorophenyl)pentanoic Acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific advantages in certain applications .
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c12-9-6-5-8(10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
KRICEQLPFCLBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCCCC(=O)O |
Origin of Product |
United States |
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